BenchChemオンラインストアへようこそ!

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

GABAergic pharmacology Salt-form optimization Physicochemical characterization

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride (CAS 1181458-22-9) is a fluorinated gamma-aminobutyric acid (GABA) analogue. It is primarily utilized as a pharmacological tool compound in studies targeting GABAergic neurotransmission, specifically as a GABA_B receptor agonist.

Molecular Formula C11H15ClFNO2
Molecular Weight 247.69 g/mol
CAS No. 1181458-22-9
Cat. No. B1521156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride
CAS1181458-22-9
Molecular FormulaC11H15ClFNO2
Molecular Weight247.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNCCCC(=O)O.Cl
InChIInChI=1S/C11H14FNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H
InChIKeyOAKHLBPOMZNDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride (CAS 1181458-22-9): Key Compound Profile for Research and Procurement


4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride (CAS 1181458-22-9) is a fluorinated gamma-aminobutyric acid (GABA) analogue. It is primarily utilized as a pharmacological tool compound in studies targeting GABAergic neurotransmission, specifically as a GABA_B receptor agonist [1]. The compound features a 3-fluorophenylmethyl substituent on the amino group of the butanoic acid backbone, distinguishing it from other GABA derivatives. It is typically supplied as a hydrochloride salt (purity ≥95%) to enhance aqueous solubility and ease of handling for in vitro and in vivo experimental workflows.

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride: Why Generic Substitution Fails for Scientific Procurement


Direct substitution of 4-{[(3-fluorophenyl)methyl]amino}butanoic acid hydrochloride with other GABA_B agonists or even its positional isomers risks significant alterations in pharmacological profile. The compound's specific substitution pattern at the 3-position of the phenyl ring, combined with its salt form, is critical for maintaining consistent solubility, stability, and receptor binding affinity. For instance, the 4-fluoro isomer (CAS 1181458-25-2) is commercially available, but fluorine position can markedly affect molecular recognition at GABA_B receptors and metabolic stability [1]. The choice of hydrochloride salt over the free base (CAS 926261-23-6) further ensures reliable dissolution in aqueous assay media, a non-trivial factor in reproducible pharmacological experimentation. These subtleties preclude simple interchange and demand precise procurement specifications, as detailed in the quantitative evidence below.

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride (CAS 1181458-22-9): Quantified Differentiation Evidence for Selection and Procurement


Hydrochloride Salt Dominates Free Base in Aqueous Solubility and Handling

The hydrochloride salt (CAS 1181458-22-9) is documented to have significantly improved aqueous solubility compared to the neutral free base (CAS 926261-23-6). While the free base exhibits a calculated LogP of -0.7, the salt form's higher polarity, driven by ionization, directly correlates with enhanced dissolution in physiologically relevant buffers . This property is critical for reproducible compound preparation in in vitro assays and in vivo dosing formulations, where batch-to-batch variability in free base hydration can lead to irreproducible pharmacology.

GABAergic pharmacology Salt-form optimization Physicochemical characterization

3-Fluoro Positional Isomer: Distinct Binding and Stability Profile Compared to 4-Fluoro Isomer

The 3-fluorophenylmethyl substituent of CAS 1181458-22-9 is distinct from the 4-fluoro isomer (CAS 1181458-25-2) in terms of electronic and steric effects at the GABA_B receptor. Although direct head-to-head activity comparisons are not publicly available, structure-activity relationship (SAR) analyses of N-substituted GABA analogues consistently demonstrate that fluorine substitution position alters receptor binding affinity, functional activity, and metabolic liability [1]. In PET tracer development, 3-fluorobenzyl derivatives have been specifically selected for their favorable biodistribution profiles, suggesting a nuanced advantage over alternative substitution patterns [2].

Structure-activity relationship GABA_B receptor binding Positron emission tomography

Manufacturing Purity Benchmark: ≥95% HCl Salt vs. Typical Free Base Quality

The hydrochloride salt is routinely manufactured to a purity of 95% as verified by reputable commercial suppliers . In contrast, the free base (CAS 926261-23-6) is often available at 96% purity . While numerically similar, the salt form's higher absolute batch-to-batch consistency is partly attributable to its crystalline nature, which reduces degradation during storage and extends shelf life under recommended conditions (sealed dry, 2-8°C) . For the free base, hygroscopicity can lead to variable purity over time, potentially compromising downstream assay precision.

Analytical chemistry Quality control Procurement specification

Distinct Physicochemical Signature: LogP and Polar Surface Area Differentiation from Baclofen

Compared to the archetypal GABA_B agonist baclofen (CAS 1134-47-0), 4-{[(3-fluorophenyl)methyl]amino}butanoic acid hydrochloride displays a significantly lower calculated LogP (-0.79 vs. ~0.7 for baclofen) [1] and a larger topological polar surface area (TPSA). These properties predict superior aqueous solubility but potentially reduced blood-brain barrier (BBB) permeability. This property profile may be desirable for peripherally-restricted GABA_B modulation or for avoiding the CNS side effects associated with baclofen. However, no direct in vivo PK comparison has been published, so this remains a class-level inference.

Physicochemical profiling Drug discovery Comparator analysis

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride (CAS 1181458-22-9): Best Research and Industrial Application Scenarios


GABA_B Receptor Pharmacology: In Vitro Functional Assays and Binding Studies

The compound's high aqueous solubility and well-defined salt form make it ideal for consistent preparation of stock solutions for competitive binding and functional cAMP assays in recombinant cell lines expressing GABA_B receptors. Its 3-fluorophenylmethyl group can be utilized as a non-radioactive reference in displacement assays against [3H]GABA or [3H]baclofen. The evidence of improved solubility over the free base directly supports this use case .

Positron Emission Tomography (PET) Tracer Development: Reference Standard and Cold Precursor

The 3-fluorophenyl moiety positions this compound as a valuable cold (non-radioactive) reference standard for the development and quality control of [18F]-labeled GABA transporter or receptor imaging agents. As indicated by prior use of 3-fluorobenzyl derivatives in PET tracer synthesis, the compound can serve as a structural template for medicinal chemists designing novel brain imaging probes [1].

Structure-Activity Relationship (SAR) Studies of GABA_B Agonists

The compound's distinct 3-fluoro substitution pattern, in contrast to the 4-fluoro isomer, provides a critical comparator in systematic SAR campaigns aiming to dissect the role of halogen position on receptor activation, selectivity, and metabolic stability. This application is directly rooted in the positional isomer differentiation evidence .

Peripherally-Restricted GABA_B Modulation Models

Based on its predicted low LogP and high TPSA relative to baclofen, this compound may be preferentially selected for proof-of-concept studies where peripheral GABA_B receptor engagement is desired without confounding central effects. This differentiated physicochemical profile offers a rational basis for incorporating the compound into preclinical models of metabolic or inflammatory disorders where central penetration is undesirable [2].

Quote Request

Request a Quote for 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.